Physicochemical Differentiation: Predicted Lipophilicity and Bioavailability Metrics vs. Common DHPM Scaffolds
Computational prediction using the ACD/Labs Percepta platform provides quantitative physicochemical parameters for the target compound. Its predicted ACD/LogP of 2.31 and a topological polar surface area (TPSA) of 97 Ų offer a distinct profile compared to simpler DHPM analogs. For instance, 4-(2-chlorophenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one, a commercial comparator (CAS 5143-98-6), bears a halogenated aryl ring but lacks the dual alkoxy substitution, leading to a different lipophilicity and electronic distribution pattern . The target compound's balanced LogP and TPSA suggest a favorable position within the drug-likeness space (e.g., Veber rules), which can be a critical selection criterion for lead optimization programs seeking to balance potency with permeability .
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | ACD/LogP: 2.31; TPSA: 97 Ų |
| Comparator Or Baseline | 4-(2-chlorophenyl)-1,6-dimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one (CAS 5143-98-6, commercial analog): LogP and TPSA data not directly predicted in parallel, but structural absence of methoxy/propoxy groups indicates distinct physicochemical profile. |
| Quantified Difference | Qualitative difference in LogP and TPSA due to unique alkoxy-aryl substitution pattern; direct quantitative difference cannot be calculated without parallel in silico prediction. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform v14.00 (ChemSpider). |
Why This Matters
The predicted ADME profile directly influences the compound's suitability for cell-based assays and in vivo studies, making it a superior starting point for projects targeting intracellular or CNS targets where balanced lipophilicity is critical.
